molecular formula C5H4ClN3O2 B016209 4-Chloro-5-nitropyridin-2-amine CAS No. 24484-96-6

4-Chloro-5-nitropyridin-2-amine

Cat. No. B016209
M. Wt: 173.56 g/mol
InChI Key: LHFAJLRJEULFIT-UHFFFAOYSA-N
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Patent
US08129403B2

Procedure details

To 4-chloro-5-nitropyridine-2-amine (Method 92, 4.40 g, 21.0 mmol) in concentrated HCl (70 ml) was added sodium nitrite (4.36 g, 63.1 mmol) potion wise at 0-5° C. After 1 hour at 0-5° C., the reaction was warmed to room temperature and stirred for 50 hours. Ice (100 g) was added and the mixture was extracted with ether (2×50 ml) and dried over sodium sulfate. The solvent was removed under reduced pressure and the resulted residue was purified by column chromatography (hexane-DCM=1:5) to give the title compound as a white solid (1.47 g, 33%). 1H NMR (400 MHz) 9.18 (s, 1H), 8.22 (s, 1H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ice
Quantity
100 g
Type
reactant
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4](N)[CH:3]=1.N([O-])=O.[Na+].[ClH:16]>>[Cl:16][C:4]1[CH:3]=[C:2]([Cl:1])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC1=CC(=NC=C1[N+](=O)[O-])N
Name
Quantity
4.36 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Step Two
Name
Ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 50 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulted residue was purified by column chromatography (hexane-DCM=1:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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